molecular formula C7H6ClN3 B2380880 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine CAS No. 1951466-68-4

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine

Cat. No.: B2380880
CAS No.: 1951466-68-4
M. Wt: 167.6
InChI Key: CCQMHEWNGKYCPV-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 2-position. It has a molecular formula of C7H6ClN3 and a molecular weight of 167.6 g/mol .

Properties

IUPAC Name

5-chloro-2-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQMHEWNGKYCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(N=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted derivatives, oxidized forms, and reduced forms of this compound .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is primarily studied for its potential as a therapeutic agent. Research has indicated several key applications:

  • Anticancer Activity : The compound has demonstrated inhibitory effects on various cancer cell lines, including HeLa and HCT116 cells. In vitro studies reveal significant reductions in cell proliferation with IC50 values indicating potent activity against these lines .
  • Kinase Inhibition : It acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play critical roles in cell signaling pathways associated with cancer progression. By inhibiting TRK activity, the compound can disrupt downstream signaling pathways such as Ras/Erk and PI3K/Akt, leading to decreased cellular proliferation and differentiation .

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential opens avenues for developing new antimicrobial agents, although further research is needed to establish clinical efficacy .

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The chlorine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura reactions, which are valuable in creating complex molecular architectures used in drug discovery .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated that it effectively inhibited TRK activity in cellular assays. This inhibition was correlated with reduced signaling through the Ras/Erk pathway and subsequent decreases in tumor growth in xenograft models .

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against several bacterial strains. Results indicated promising antibacterial properties, particularly against specific Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .

Summary of Research Findings

Study FocusFindings
Anticancer ActivitySignificant inhibition of HeLa and HCT116 cell lines; potent IC50 values.
TRK InhibitionEffective inhibition of TRK signaling pathways leading to reduced cell proliferation.
Antimicrobial ActivityPromising antibacterial properties observed in preliminary tests.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolopyridine family, characterized by a pyrazole ring fused to a pyridine ring. The presence of a chlorine atom at the 5-position and a methyl group at the 2-position contributes to its unique chemical reactivity and biological profile.

Target Interactions

The primary biological targets of this compound include:

  • Tropomyosin Receptor Kinases (TRKs) : The compound interacts with TRKs, inhibiting their kinase activity. This inhibition can disrupt downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are crucial for cell proliferation and survival.

Biochemical Pathways

The compound's interaction with TRKs leads to:

  • Decreased Cell Proliferation : By inhibiting TRK activity, this compound can reduce the proliferation of cancer cells.
  • Induction of Apoptosis : The disruption of signaling pathways may also promote programmed cell death in malignant cells .

Biological Activities

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism
HeLa (cervical)12Induces apoptosis
A375 (melanoma)10Disrupts microtubule dynamics
MCF7 (breast)15Inhibits proliferation

These findings suggest that the compound could serve as a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects. Studies indicate that it can inhibit the growth of various bacterial strains, making it a potential lead for developing new antibiotics .

Case Studies

  • In Vivo Efficacy in Tumor Models : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size without causing notable toxicity. The compound was well-tolerated in animal models, indicating its potential for therapeutic use in humans .
  • Synergistic Effects with Other Agents : Research has indicated that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies. This synergistic effect could lead to improved treatment outcomes for cancer patients .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics:

  • Stability : The compound exhibits good plasma stability and low inhibitory activity against cytochrome P450 isoforms, reducing the risk of drug-drug interactions.
  • Bioavailability : Preliminary studies suggest favorable absorption characteristics, supporting its potential use in clinical settings.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Cyclization : Use precursors like 2-chloropyridine derivatives with cyclizing agents (e.g., sodium hydride in DMF at elevated temperatures). This approach is effective for constructing the fused pyrazolopyridine core .
  • Halogenation : Substitute the chlorine atom via nucleophilic aromatic substitution using reagents like N-iodosuccinimide (NIS) or PMB-Cl under controlled conditions .
  • Optimization : Employ automated reactors or continuous flow systems to enhance reproducibility and scalability. Monitor reaction progress using HPLC or TLC to adjust parameters like temperature and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

  • Methodology :

  • NMR Spectroscopy : Use 1H/13C NMR to confirm substituent positions and assess purity. For example, aromatic proton signals in pyrazolopyridines typically appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring correct functionalization .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) by growing single crystals and analyzing diffraction data. A monoclinic crystal system (e.g., P21/c) with Z=4 is common for similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different cell lines?

  • Methodology :

  • Assay Standardization : Control variables such as cell passage number, incubation time, and serum concentration. For TRK inhibition studies, validate target engagement using Western blotting or kinase activity assays .
  • Metabolic Profiling : Use LC-MS to assess compound stability in different media. Contradictions may arise from differential metabolism (e.g., cytochrome P450 activity) .
  • Purity Checks : Ensure >95% purity via HPLC; impurities like unreacted precursors can skew bioactivity results .

Q. What strategies are recommended for regioselective functionalization of the pyrazolo[3,4-C]pyridine core to synthesize novel analogs with enhanced bioactivity?

  • Methodology :

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., with PdCl2(PPh3)2 catalysts) to improve regioselectivity and reduce side products. For example, microwave irradiation in DMF at 120°C for 2 hours yielded 85% product in a related pyrazolopyridine system .
  • Protection-Deprotection : Use PMB (para-methoxybenzyl) groups to shield reactive sites during multi-step syntheses .

Q. How should experimentalists approach the optimization of cross-coupling reactions involving this compound to minimize byproduct formation?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2, PdCl2(PPh3)2) with ligands like XPhos or SPhos to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates, reducing side reactions .
  • Byproduct Analysis : Use GC-MS or preparative TLC to isolate and identify byproducts (e.g., homocoupling adducts). Adjust stoichiometry (1:1.2 molar ratio of aryl halide to coupling partner) to suppress undesired pathways .

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